molecular formula C9H11Cl2NO2S B13954432 1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide

1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13954432
M. Wt: 268.16 g/mol
InChI Key: HPFKEHYZIWFKJE-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2,6-dichloroaniline with dimethylsulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components, leading to changes in cellular function.

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of chemical properties and potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

Molecular Formula

C9H11Cl2NO2S

Molecular Weight

268.16 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C9H11Cl2NO2S/c1-12(2)15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3

InChI Key

HPFKEHYZIWFKJE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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